molecular formula C19H16O4 B12373233 Morunigrol C

Morunigrol C

Cat. No.: B12373233
M. Wt: 308.3 g/mol
InChI Key: KIUJXFHVPMFXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Morunigrol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups in its structure .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Morunigrol C has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:

Biological Activity

Morunigrol C, a prenylated flavonoid derived from the Morus species, particularly Morus nigra, has garnered attention due to its significant biological activities. This article delves into the compound's pharmacological properties, focusing on its inhibitory effects on key enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C19H16O4C_{19}H_{16}O_{4} and is classified as a prenylated flavonoid. Its structure contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activities

1. Enzyme Inhibition

This compound exhibits potent inhibitory activity against various enzymes, which is crucial for its potential therapeutic applications:

  • α-Glucosidase Inhibition : this compound has been shown to inhibit α-glucosidase with an IC50 value of 5.3±1.8μM5.3\pm 1.8\,\mu M. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients .
  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : This enzyme plays a significant role in insulin signaling. This compound demonstrated over 90% inhibition at a concentration of 20μg/mL20\,\mu g/mL, indicating its potential as an anti-diabetic agent .

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. While specific assays quantifying this activity were not detailed in the reviewed literature, the general class of flavonoids is well-known for such properties.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

Study Findings
Ha et al. (2018)Identified this compound as a strong inhibitor of PTP1B with an IC50 of 5.3μM5.3\,\mu M, highlighting its potential in diabetes therapy .
MDPI Review (2024)Confirmed that this compound significantly inhibits α-glucosidase and PTP1B, supporting its role in glucose metabolism regulation .
PubMed Central (2024)Discussed the broader implications of prenylated flavonoids from Morus species in metabolic disorders, with this compound being a key compound .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzyme activity related to carbohydrate metabolism. By inhibiting α-glucosidase, it slows down glucose absorption in the intestines, thus aiding in blood sugar control. Additionally, PTP1B inhibition enhances insulin sensitivity, further supporting metabolic health.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

5-(7,7-dimethylfuro[3,2-g]chromen-2-yl)benzene-1,3-diol

InChI

InChI=1S/C19H16O4/c1-19(2)4-3-11-5-12-8-16(22-17(12)10-18(11)23-19)13-6-14(20)9-15(21)7-13/h3-10,20-21H,1-2H3

InChI Key

KIUJXFHVPMFXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)C

Origin of Product

United States

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